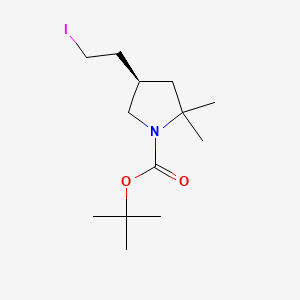
tert-butyl (R)-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, an iodoethyl group, and a dimethylpyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with an iodoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the iodoethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted pyrrolidine derivatives.
Oxidation Reactions: Oxo derivatives of the pyrrolidine moiety.
Reduction Reactions: Reduced forms of the iodoethyl group.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its iodoethyl group can be radiolabeled for imaging studies.
Medicine: In medicinal chemistry, tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pyrrolidine moiety may interact with receptors or enzymes, modulating their activity through non-covalent interactions.
Comparación Con Compuestos Similares
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to the presence of the ®-configuration and the specific arrangement of functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C13H24INO2 |
|---|---|
Peso molecular |
353.24 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24INO2/c1-12(2,3)17-11(16)15-9-10(6-7-14)8-13(15,4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
Clave InChI |
SISJECRSWUSCTN-JTQLQIEISA-N |
SMILES isomérico |
CC1(C[C@@H](CN1C(=O)OC(C)(C)C)CCI)C |
SMILES canónico |
CC1(CC(CN1C(=O)OC(C)(C)C)CCI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)
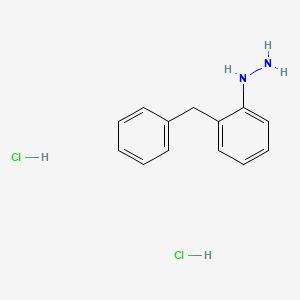
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
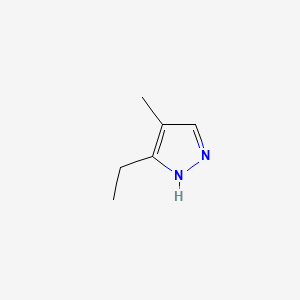
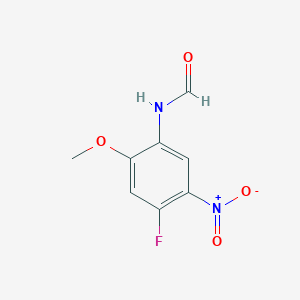
![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)
![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)
![2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B13931373.png)
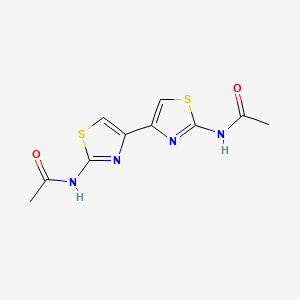
![1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B13931385.png)

